ProTx II

Description

Properties

IUPAC Name |

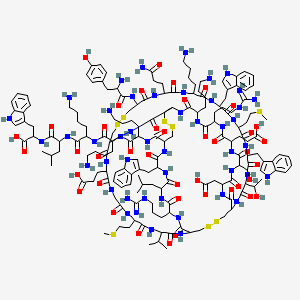

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUGYVLRSCGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C168H250N46O41S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3827 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ProTx II: A Deep Dive into the Molecular Mechanism of Nav1.7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a critical pharmacological tool and a promising scaffold for the development of novel analgesics. Its high potency and selectivity for the human voltage-gated sodium channel Nav1.7, a key player in pain signaling, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: A Tale of Two Voltage Sensors

This compound exerts its inhibitory effect on Nav1.7 through a sophisticated dual-pronged mechanism, primarily targeting the channel's voltage-sensing domains (VSDs). The principal mode of action involves the potent and selective binding to the VSD of domain II (VSD-II), with a secondary, lower-affinity interaction with the VSD of domain IV (VSD-IV).

Primary Inhibition via Voltage-Sensor Trapping in VSD-II

The predominant mechanism of this compound's action is the inhibition of channel activation. The toxin acts as a gating modifier by binding to a specific site on the extracellular S3-S4 linker of VSD-II, a region also known as neurotoxin site 4.[1] This interaction effectively "traps" the voltage sensor in its resting or closed conformation. By impeding the outward movement of the S4 voltage-sensing helix in response to membrane depolarization, this compound shifts the voltage-dependence of Nav1.7 activation to more positive potentials.[1] This means that a stronger depolarization is required to open the channel, thereby reducing the excitability of neurons, particularly nociceptors where Nav1.7 is predominantly expressed.[2]

The interaction of this compound with the lipid membrane is a crucial prerequisite for its inhibitory activity. The peptide possesses an amphipathic structure, with a hydrophobic patch that is thought to anchor the toxin to the cell membrane, positioning it optimally to interact with its binding site on the Nav1.7 channel.

Secondary Modulation of Fast Inactivation via VSD-IV

In addition to its primary effect on activation, this compound can also modulate the fast inactivation process of Nav1.7. This is achieved through a lower-affinity binding to the VSD of domain IV (VSD-IV).[1] This interaction is thought to stabilize the resting state of VSD-IV, which is coupled to the fast inactivation gate of the channel. By hindering the movement of VSD-IV, this compound can inhibit the fast inactivation of the sodium current. However, this effect is generally observed at higher concentrations of the toxin and is often masked by the potent inhibition of channel activation mediated by VSD-II binding.[3][4]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized using various electrophysiological and binding assays. The following tables summarize the key quantitative data.

| Parameter | Value | Channel Subtype | Reference |

| IC₅₀ (Activation Inhibition) | 0.3 nM | Human Nav1.7 | [2] |

| IC₅₀ (Activation Inhibition) | 30 - 150 nM | Other Human Nav Subtypes | [2] |

| Kd (Binding Affinity) | 0.3 nM | Recombinant Human Nav1.7 | [2] |

Table 1: Potency and Affinity of this compound for Human Nav1.7

| Channel Subtype | IC₅₀ (nM) | Selectivity (fold vs. Nav1.7) | Reference |

| Nav1.1 | ~30 | ~100 | [2] |

| Nav1.2 | ~41 | ~137 | |

| Nav1.3 | ~150 | ~500 | [2] |

| Nav1.5 | ~79 | ~263 | |

| Nav1.6 | ~26 | ~87 |

Table 2: Selectivity Profile of this compound across Human Voltage-Gated Sodium Channel Subtypes

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the gating properties of Nav1.7 channels.

Cell Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are stably or transiently transfected with the cDNA encoding the human Nav1.7 α-subunit and auxiliary β1 and β2 subunits.[5]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Recordings are typically performed 24-72 hours post-transfection.[5]

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Recording Protocol:

-

Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

-

Activation Protocol: To determine the voltage-dependence of activation, cells are held at a holding potential of -120 mV. A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) are applied, and the resulting sodium currents are recorded.

-

Steady-State Inactivation Protocol: To measure the voltage-dependence of steady-state inactivation, cells are held at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

-

IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), a standard test pulse that elicits a submaximal current is applied repeatedly. After a stable baseline is established, increasing concentrations of this compound are perfused into the bath, and the resulting inhibition of the peak sodium current is measured. The data are then fitted with a Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for Nav1.7 channels.

Membrane Preparation:

-

HEK293 cells stably expressing human Nav1.7 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.[6]

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

Binding Protocol:

-

The binding assay is performed in a 96-well plate format.

-

Membrane preparations are incubated with a fixed concentration of radiolabeled ¹²⁵I-ProTx II.[2]

-

For competition binding assays, increasing concentrations of unlabeled this compound or other competing ligands are included in the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The data from saturation or competition binding experiments are then analyzed using non-linear regression to determine the Kd and Bmax (maximal number of binding sites) or the Ki (inhibitory constant).

Structural Biology Techniques

Objective: To determine the three-dimensional structure of this compound and its complex with Nav1.7.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

This compound is chemically synthesized or recombinantly expressed and purified.

-

The peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of approximately 1 mM.

-

A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

-

The collected NMR data are processed and analyzed to assign the resonances of all protons in the peptide.

-

Distance restraints are derived from the NOESY spectra, and dihedral angle restraints are obtained from coupling constants.

-

This information is then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures of this compound that are consistent with the experimental data. The PDB ID for the solution structure of this compound is 2N9T.[7][8]

Cryo-Electron Microscopy (Cryo-EM):

-

The Nav1.7 channel protein is co-expressed with its auxiliary subunits in a suitable expression system (e.g., HEK293 cells) and purified in a detergent solution.

-

This compound is added in excess to the purified channel to form a stable complex.

-

A small volume of the complex solution is applied to a cryo-EM grid, blotted, and rapidly frozen in liquid ethane to vitrify the sample.

-

The frozen grids are then imaged in a transmission electron microscope at cryogenic temperatures.

-

A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D density map of the Nav1.7-ProTx II complex.

-

An atomic model of the complex is then built into the cryo-EM density map. Several cryo-EM structures of this compound in complex with Nav1.7 have been determined, with PDB IDs such as 7W9M.[9]

Visualizing the Mechanism of Action

To further elucidate the complex interactions and pathways involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's primary mechanism of inhibiting Nav1.7 channel activation.

References

- 1. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. rcsb.org [rcsb.org]

- 8. 2N9T: NMR solution structure of ProTx-II [ncbi.nlm.nih.gov]

- 9. 7w9m - Cryo-EM structure of human Nav1.7(E406K) in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (S6IV pi helix conformer) - Summary - Protein Data Bank Japan [pdbj.org]

ProTx-II: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a critical tool in the study of voltage-gated ion channels.[1][2][3] Its remarkable selectivity for the human Nav1.7 sodium channel subtype makes it a valuable molecular probe and a promising scaffold for the development of novel analgesics.[4][5][6] This technical guide provides an in-depth overview of the structure, function, and key experimental methodologies used to characterize ProTx-II.

Molecular Structure

ProTx-II is a 30-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[2][7] This structural scaffold, formed by three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25), imparts significant stability to the molecule.[8] The structure of ProTx-II is amphipathic, presenting a hydrophobic face that is crucial for its interaction with the cell membrane.[2][9] The solution structure of ProTx-II has been determined by NMR spectroscopy, and its crystal structure has also been resolved, providing detailed insights into its three-dimensional conformation.[9][10]

Key Structural Features:

-

Amino Acid Sequence: Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp[8]

-

Molecular Weight: 3826.65 Da[2]

-

Inhibitor Cystine Knot (ICK) Motif: Provides exceptional chemical and thermal stability.[7]

-

Amphipathic Nature: Possesses both hydrophobic and hydrophilic regions, facilitating its interaction with the lipid bilayer of cell membranes.[2]

Mechanism of Action and Function

ProTx-II functions as a gating modifier of voltage-gated sodium (Nav) and calcium (Cav) channels.[3][11] Its primary mechanism of action involves binding to the voltage-sensor domain (VSD) of these channels, thereby altering their activation and inactivation kinetics.[2][11]

Interaction with Voltage-Gated Sodium Channels (Nav)

ProTx-II exhibits a particularly high affinity and selectivity for the Nav1.7 channel, a key player in pain signaling pathways.[4][5] It acts as an antagonist by binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[2][11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, effectively inhibiting the initiation and propagation of action potentials in nociceptive neurons.[2][3]

ProTx-II can also interact with the VSD-IV of Nav channels, which inhibits fast inactivation, although this interaction is significantly weaker than its effect on activation via VSD-II.[11] The IC50 for the inhibition of activation is approximately 400-fold lower than that for the inhibition of inactivation, indicating that its primary modulatory effect is on channel activation.[11]

Interaction with Voltage-Gated Calcium Channels (Cav)

In addition to its effects on Nav channels, ProTx-II also modulates certain subtypes of voltage-gated calcium channels, including Cav1.2 and Cav3.2.[2] Similar to its action on sodium channels, it shifts the activation of these calcium channels to more positive voltages.[11]

Quantitative Data

The following tables summarize the inhibitory potency of ProTx-II against various voltage-gated sodium and calcium channel subtypes.

| Channel Subtype | IC50 Value | Reference(s) |

| hNav1.7 | 0.3 nM | [3][4][5] |

| hNav1.2 | 41 nM | [3] |

| hNav1.5 | 79 nM | [3] |

| hNav1.6 | 26 nM | [3] |

| hNav1.4 | 39 nM |

Table 1: Inhibitory Potency (IC50) of ProTx-II on Human Voltage-Gated Sodium (hNav) Channels.

| Channel Subtype | Effect | Reference(s) |

| Cav1.2 | Inhibition (Shifts activation to more positive voltages) | [2][11] |

| Cav3.2 | Inhibition (Shifts activation to more positive voltages) | [2] |

Table 2: Modulatory Effects of ProTx-II on Voltage-Gated Calcium (Cav) Channels.

Experimental Protocols

Whole-Cell Voltage Clamp Electrophysiology

This technique is fundamental for characterizing the functional effects of ProTx-II on ion channels.

Methodology:

-

Cell Preparation: Utilize HEK293 cells or other suitable cell lines stably or transiently expressing the ion channel of interest (e.g., hNav1.7).

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with intracellular solution.

-

Intracellular Solution: A typical intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Extracellular Solution: A standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV.

-

Apply depolarizing voltage steps to elicit ionic currents.

-

Perfuse ProTx-II at various concentrations onto the cell and record the resulting changes in current amplitude and gating kinetics.

-

-

Data Analysis: Analyze the current traces to determine the IC50 value of ProTx-II and its effects on the voltage-dependence of activation and inactivation.

Site-Directed Mutagenesis

This method is employed to identify key amino acid residues in both ProTx-II and the target ion channel that are critical for their interaction.

Methodology:

-

Primer Design: Design mutagenic primers containing the desired nucleotide changes. Primers should be complementary to the template DNA and flank the mutation site.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest (either ProTx-II or the ion channel) as a template. The PCR reaction will generate copies of the plasmid containing the desired mutation.

-

Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the unmethylated PCR product.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.

-

Functional Analysis: Express the mutated protein and characterize its function using techniques like whole-cell voltage clamp to assess changes in ProTx-II sensitivity.

NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like ProTx-II in solution.

Methodology:

-

Sample Preparation: Prepare a concentrated (typically >1 mM) and highly pure sample of ProTx-II in a suitable buffer, often containing a mixture of H2O/D2O.

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY and NOESY experiments, on a high-field NMR spectrometer.

-

Resonance Assignment: Assign the proton resonances in the NMR spectra to specific amino acid residues in the ProTx-II sequence.

-

Structural Restraint Collection:

-

NOEs (Nuclear Overhauser Effects): Identify cross-peaks in the NOESY spectra, which provide information about the through-space proximity of protons.

-

J-couplings: Measure scalar couplings from high-resolution 1D or 2D spectra to obtain information about dihedral angles.

-

-

Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using various validation tools to ensure they are stereochemically sound and consistent with the experimental data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of ProTx-II to its target receptor.

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of ProTx-II (e.g., with 125I).

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target ion channel.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled ProTx-II. Fit the data to a competition binding equation to determine the IC50, from which the binding affinity (Ki) can be calculated.

Molecular Dynamics (MD) Simulations

MD simulations provide computational insights into the dynamic interactions between ProTx-II and its target ion channel at an atomic level.

Methodology:

-

System Setup:

-

Obtain the 3D structures of ProTx-II and the target ion channel (or a homology model).

-

Dock the ProTx-II molecule to its putative binding site on the ion channel.

-

Embed the protein-ligand complex in a lipid bilayer solvated with water and ions to mimic a physiological environment.

-

-

Simulation Parameters: Define the force field (e.g., CHARMM, AMBER) that describes the interactions between atoms. Set the simulation parameters, including temperature, pressure, and simulation time.

-

Equilibration: Run a short simulation to allow the system to relax and reach a stable state.

-

Production Run: Run a long simulation (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to investigate:

-

The stability of the ProTx-II binding pose.

-

Key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

-

The influence of ProTx-II on the conformational dynamics of the ion channel.

-

Visualizations

Signaling Pathway: ProTx-II Inhibition of Nav1.7

Caption: ProTx-II binds to VSD-II of Nav1.7, inhibiting channel activation and leading to analgesia.

Experimental Workflow: Site-Directed Mutagenesis

Caption: Workflow for creating and characterizing mutant proteins using site-directed mutagenesis.

Logical Relationship: ProTx-II Selectivity

Caption: ProTx-II exhibits significantly higher affinity for Nav1.7 compared to other Nav subtypes.

References

- 1. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. ProTx II (4023) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ProTx-II | 484598-36-9 | PTX-4450-S | Biosynth [biosynth.com]

- 9. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Directed Mutagenesis to Improve Sensitivity of a Synthetic Two-Component Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protoxin-II - Wikipedia [en.wikipedia.org]

ProTx-II: A Deep Dive into the Gating Modifier Toxin from the Peruvian Green Velvet Tarantula

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, has emerged as a critical pharmacological tool and a promising scaffold for the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery, origin, and molecular characteristics of ProTx-II. It details the experimental protocols employed in its characterization, presents its inhibitory activity in a structured format, and visualizes its mechanism of action and experimental workflows through detailed diagrams. The primary focus is on its interaction with voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, a key target in pain signaling pathways.

Discovery and Origin

ProTx-II was first isolated and characterized from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] This 30-amino acid peptide belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a specific disulfide bond pattern that confers remarkable stability.[3] Its discovery was driven by the search for potent and selective modulators of voltage-gated ion channels, particularly those involved in nociception.

Molecular Structure and Physicochemical Properties

ProTx-II is a 30-amino acid peptide with a molecular weight of approximately 3826.5 Da. Its structure is defined by an inhibitor cystine knot (ICK) motif, which consists of three interlocking disulfide bonds. This structural arrangement provides significant resistance to thermal and chemical denaturation. The three-dimensional structure of ProTx-II in solution has been determined using nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Table 1: Physicochemical Properties of ProTx-II

| Property | Value |

| Amino Acid Sequence | Cys-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp |

| Molecular Formula | C₁₅₉H₂₄₉N₄₅O₄₀S₇ |

| Molecular Weight | 3826.5 g/mol |

| Disulfide Bridges | Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 |

| Isoelectric Point (pI) | Basic (due to multiple lysine and arginine residues) |

Mechanism of Action: Gating Modification of Voltage-Gated Sodium Channels

ProTx-II functions as a gating modifier of voltage-gated sodium channels. Unlike pore blockers that physically obstruct the ion conduction pathway, ProTx-II binds to the voltage-sensing domains (VSDs) of the channel. Specifically, it interacts with the S3-S4 linker in domain II (VSD-II) and domain IV (VSD-IV) of the Nav channel alpha subunit. This binding traps the voltage sensor in its resting or closed state, shifting the voltage-dependence of channel activation to more positive potentials.[6] This makes it more difficult for the channel to open in response to membrane depolarization, thereby reducing the excitability of neurons.[1]

Signaling Pathway of ProTx-II Inhibition of Nav1.7

Caption: ProTx-II partitions into the neuronal membrane and binds to the voltage-sensing domains of the Nav1.7 channel, inhibiting its activation and subsequent action potential firing.

Quantitative Data: Inhibitory Activity of ProTx-II

ProTx-II exhibits high potency and selectivity for the Nav1.7 channel, which is a key player in pain signaling pathways. Its inhibitory concentration (IC50) for Nav1.7 is in the sub-nanomolar range, making it one of the most potent known inhibitors of this channel. It also displays inhibitory activity against other Nav and some voltage-gated calcium (Cav) channel subtypes, albeit at higher concentrations.

Table 2: Inhibitory Activity (IC50) of ProTx-II on Various Voltage-Gated Ion Channels

| Channel Subtype | IC50 Value | Reference |

| Voltage-Gated Sodium Channels (Nav) | ||

| Nav1.1 | >100 nM | [7] |

| Nav1.2 | 41 nM | [1] |

| Nav1.3 | 102 nM | [7] |

| Nav1.4 | 30-39 nM | [8] |

| Nav1.5 | 79 nM | [1] |

| Nav1.6 | 26 nM | [1] |

| Nav1.7 | 0.3 nM | [1] |

| Nav1.8 | 146 nM | [7] |

| Voltage-Gated Calcium Channels (Cav) | ||

| Cav1.2 | Potent Inhibition | [9] |

| Cav3.1 | IC50 in nM range | [3] |

| Cav3.2 | Weak Inhibition | [9] |

Experimental Protocols

The characterization of ProTx-II has involved a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Peptide Synthesis and Purification

Synthetic ProTx-II is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10][11][12]

-

Resin: Rink amide resin is commonly used to obtain a C-terminally amidated peptide, mimicking the native toxin.

-

Amino Acid Activation: Fmoc-protected amino acids are activated using coupling reagents such as HBTU/HOBt in the presence of a base like DIEA.[10]

-

Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.

-

Folding and Oxidation: The linear peptide is folded and the three disulfide bonds are formed by air oxidation in a basic buffer (e.g., Tris-HCl, pH 8.0) containing a redox pair like glutathione (reduced and oxidized).

-

Purification: The folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product is verified by mass spectrometry and analytical HPLC.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of ProTx-II on the function of voltage-gated ion channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or primary neurons.[8][13]

-

Cell Culture: Cells stably or transiently expressing the desired Nav channel subtype are cultured under standard conditions.

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

-

Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (Bath Solution): A typical external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH.

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -120 mV.

-

Voltage Protocol for Activation: To measure the voltage-dependence of activation, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) from the holding potential.

-

Data Analysis: The peak current at each test potential is measured. The conductance (G) is calculated using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential. The conductance-voltage (G-V) curves are then fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k). The effect of ProTx-II is quantified by the shift in V1/2.

Experimental Workflow for Whole-Cell Patch-Clamp

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Two tarantula peptides inhibit activation of multiple sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 2N9T: NMR solution structure of ProTx-II [ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. mdpi.com [mdpi.com]

- 8. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. smartox-biotech.com [smartox-biotech.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. ProTx-II has emerged as a critical pharmacological tool for studying the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks to serve as a valuable resource for researchers in the field of pain therapeutics and ion channel modulation.

Executive Summary

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception. Genetic studies have linked loss-of-function mutations in Nav1.7 to congenital insensitivity to pain, while gain-of-function mutations are associated with inherited pain syndromes. This has positioned Nav1.7 as a prime target for the development of novel analgesics.

ProTx-II is a 30-amino acid peptide that acts as a gating modifier toxin, potently and selectively inhibiting Nav1.7 channels. It exhibits a remarkable selectivity for Nav1.7 over other Nav channel subtypes, making it an invaluable molecular probe for dissecting the physiological roles of Nav1.7 and a promising scaffold for the design of new pain therapeutics. This guide delves into the specifics of ProTx-II's selectivity, the experimental methods used to characterize it, and the molecular basis of its interaction with the Nav1.7 channel.

Data Presentation: ProTx-II Selectivity Profile

The selectivity of ProTx-II is quantified by its half-maximal inhibitory concentration (IC50) against various ion channel subtypes. The following table summarizes the IC50 values of ProTx-II for a range of human voltage-gated sodium (Nav) and calcium (Cav) channels, compiled from multiple electrophysiological studies.

| Ion Channel Subtype | ProTx-II IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |

| hNav1.7 | 0.3 | 1 | [1][2][3] |

| hNav1.1 | 30 - 150 | 100 - 500 | [1][2][3] |

| hNav1.2 | 41 | ~137 | [3] |

| rNav1.3 | 30 - 150 | 100 - 500 | [1][2][3] |

| hNav1.4 | 39 | ~130 | [4] |

| hNav1.5 | 30 - 150 | 100 - 500 | [1][2][3] |

| hNav1.6 | 26 | ~87 | [3] |

| rNav1.8 | 20 - 30 | ~67 - 100 | [5] |

| hCav1.2 | Inhibits | Not specified | [5] |

| hCav3.1 | Inhibits | Not specified | [5] |

| hCav3.2 | Inhibits | Not specified | [5] |

h denotes human, and r denotes rat isoforms.

Experimental Protocols

The characterization of ProTx-II's selectivity for Nav1.7 relies on several key experimental techniques. The following sections provide detailed methodologies for these pivotal experiments.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique used to determine the IC50 of ProTx-II on Nav1.7 and other Nav channel subtypes.

Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous Nav channel expression.[1][6][7]

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human Nav channel alpha subunit (e.g., hNav1.7). Co-transfection with beta subunits (e.g., β1 and β2) can be performed to better mimic the native channel complex.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm. Cesium is used to block potassium channels.

Recording Protocol:

-

Apparatus: A patch-clamp amplifier and a data acquisition system are used.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with the internal solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to allow electrical access to the cell's interior.

-

Voltage Protocol for IC50 Determination:

-

Holding Potential: Cells are held at a hyperpolarized potential of -120 mV to ensure all channels are in the closed, resting state.

-

Test Pulse: A depolarizing voltage step to 0 mV for 20-50 ms is applied to elicit a peak inward sodium current.

-

Drug Application: ProTx-II is applied to the external solution at increasing concentrations. The peak current is measured at each concentration after it reaches a steady-state block.

-

-

Data Analysis: The peak current amplitude at each ProTx-II concentration is normalized to the control current (before drug application). The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of ProTx-II to Nav1.7 channels.

Membrane Preparation:

-

HEK293 cells stably expressing hNav1.7 are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

Radioligand:

Binding Protocol:

-

Incubation: Cell membranes are incubated with a fixed concentration of [125I]ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 0.1% BSA).

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis:

-

The amount of specifically bound [125I]ProTx-II is plotted against the concentration of unlabeled ProTx-II.

-

The data is fitted to a one-site competition binding equation to determine the Ki (inhibition constant), which is a measure of the affinity of the unlabeled ProTx-II. The Kd (dissociation constant) of the radioligand is determined in separate saturation binding experiments.[2]

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues on the Nav1.7 channel that are critical for ProTx-II binding and selectivity.

Methodology:

-

A plasmid containing the cDNA of the Nav1.7 channel is used as a template.

-

Primers containing the desired nucleotide change (to mutate a specific amino acid) are designed.

-

Polymerase Chain Reaction (PCR) is performed using these primers to generate a new plasmid containing the mutation.

-

The parental (wild-type) plasmid is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

-

The mutated plasmid is then transformed into competent E. coli for amplification.

-

The mutated plasmid is purified and transfected into HEK293 cells for functional characterization using whole-cell voltage-clamp electrophysiology to assess the effect of the mutation on ProTx-II's IC50. A significant increase in the IC50 value indicates that the mutated residue is important for ProTx-II binding.[2][8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of ProTx-II's interaction with Nav1.7 and the experimental workflows used to study it.

Caption: Mechanism of ProTx-II inhibition of the Nav1.7 channel.

Caption: Experimental workflow for determining the IC50 of ProTx-II.

Caption: Logical relationship of ProTx-II's selectivity profile.

Conclusion

ProTx-II stands out as a remarkably potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its high affinity for Nav1.7, with an IC50 in the sub-nanomolar range, and significantly lower affinity for other Nav subtypes, underscore its value as a research tool and a template for analgesic drug design. The detailed experimental protocols provided in this guide, including whole-cell voltage-clamp electrophysiology, radioligand binding assays, and site-directed mutagenesis, are fundamental to the continued investigation of ProTx-II and the development of next-generation Nav1.7-targeted therapies. The visualizations further clarify the mechanism of action and experimental approaches, offering a comprehensive resource for professionals in the field. While challenges remain in translating the potent in vitro activity of ProTx-II and its analogs into clinically effective and safe therapeutics, the foundational knowledge of its selectivity profile continues to drive innovation in the quest for non-opioid pain relief.

References

- 1. Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Na v 1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.fsu.edu [bio.fsu.edu]

- 8. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

ProTx-II: A Comprehensive Pharmacological Guide for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a powerful pharmacological tool in the study of pain.[1] Its high potency and selectivity for the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways, make it an invaluable molecular probe for elucidating the mechanisms of nociception and a promising scaffold for the development of novel analgesics.[2][3] This technical guide provides an in-depth overview of ProTx-II, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

ProTx-II is a gating modifier toxin that primarily targets the voltage-sensor domain (VSD) of sodium channels.[1] It exhibits a strong preference for the VSD of domain II (VSD-II) of NaV1.7.[1][2] By binding to the S3-S4 linker in VSD-II, ProTx-II traps the voltage sensor in its resting or closed state.[4] This inhibition of voltage-sensor movement prevents the channel from activating in response to membrane depolarization.[4] The functional consequence is a shift in the voltage-dependence of activation to more positive potentials and a reduction in the peak sodium current, thereby dampening neuronal excitability.[2][5] While its primary interaction is with VSD-II, ProTx-II can also interact with the VSD of domain IV, affecting the fast inactivation of the channel, albeit with lower potency.[1]

The interaction of ProTx-II with the cell membrane is a critical prerequisite for its inhibitory activity. The toxin possesses an amphipathic surface, with a hydrophobic patch that is thought to anchor it to the lipid bilayer.[6] This membrane partitioning properly orients the toxin for its interaction with the membrane-embedded VSD of the NaV1.7 channel.[6]

Quantitative Data

The inhibitory potency and selectivity of ProTx-II have been characterized across various voltage-gated sodium channel subtypes. The following tables summarize the key quantitative data for ProTx-II.

| Parameter | Value | Channel | Reference |

| IC₅₀ | 0.3 nM | hNaV1.7 | [2][7] |

| IC₅₀ | 30 - 150 nM | Other hNaV subtypes | [2][7] |

| Kd | 0.3 nM | hNaV1.7 | [2] |

Table 1: Inhibitory Potency of ProTx-II on Human NaV1.7

| Channel Subtype | IC₅₀ (nM) | Selectivity (fold vs. hNaV1.7) | Reference |

| hNaV1.1 | ~100-150 | ~333-500 | [5][7] |

| hNaV1.2 | 41 | ~137 | [5] |

| hNaV1.3 | ~100-150 | ~333-500 | [5][7] |

| hNaV1.4 | 39 | ~130 | [8] |

| hNaV1.5 | 79 | ~263 | [5] |

| hNaV1.6 | 26 | ~87 | [5] |

| hNaV1.8 | ~100-150 | ~333-500 | [5][7] |

Table 2: Selectivity Profile of ProTx-II against Human Sodium Channel Subtypes

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ProTx-II as a pharmacological tool.

Electrophysiological Recording of NaV1.7 Currents

Objective: To measure the inhibitory effect of ProTx-II on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.

Materials:

-

HEK293 cells stably or transiently expressing hNaV1.7

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

-

ProTx-II stock solution (in water or appropriate buffer)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Culture HEK293 cells expressing hNaV1.7 on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV.

-

To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).

-

Record the resulting sodium currents.

-

Perfuse the cell with the external solution containing the desired concentration of ProTx-II.

-

Repeat the voltage-step protocol at regular intervals to determine the time course of inhibition.

-

To determine the IC₅₀ value, apply a range of ProTx-II concentrations and measure the steady-state inhibition of the peak current at a specific test potential (e.g., -10 mV).

-

Fit the concentration-response data to the Hill equation to calculate the IC₅₀.

Animal Model of Neuropathic Pain: Thermal Hyperalgesia

Objective: To assess the analgesic effect of ProTx-II in a rodent model of neuropathic pain-induced thermal hyperalgesia.

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice

-

Streptozotocin (for diabetes induction, if applicable)

-

ProTx-II solution for intrathecal administration (e.g., in sterile saline)

-

Plantar test apparatus (Hargreaves' test)

-

Intrathecal injection setup (e.g., Hamilton syringe with a 30G needle)

Procedure:

-

Induction of Neuropathy (Example: Diabetic Neuropathy):

-

Induce diabetes in rodents by a single intraperitoneal injection of streptozotocin.

-

Monitor blood glucose levels to confirm the diabetic state.

-

Allow several weeks for the development of thermal hyperalgesia.

-

-

Baseline Nociceptive Testing:

-

Acclimatize the animals to the testing environment.

-

Measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.

-

-

Intrathecal Administration of ProTx-II:

-

Briefly anesthetize the animal.

-

Perform an intrathecal injection between the L5 and L6 vertebrae.

-

Inject a specific dose of ProTx-II (e.g., 0.04 to 4 ng for mice) or vehicle control in a small volume (e.g., 5-10 µL).[7]

-

-

Post-Treatment Nociceptive Testing:

-

At various time points after the injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal latency.

-

-

Data Analysis:

-

Compare the paw withdrawal latencies of the ProTx-II treated group to the vehicle-treated group.

-

An increase in withdrawal latency indicates an analgesic effect.

-

Compound Action Potential (CAP) Recording from Nerve Fibers

Objective: To determine the effect of ProTx-II on the propagation of action potentials in different types of nerve fibers.

Materials:

-

Isolated saphenous nerve from a rodent

-

Nerve recording chamber with stimulating and recording electrodes

-

Physiological saline solution (e.g., Ringer's solution)

-

ProTx-II solution

-

Amplifier and data acquisition system

Procedure:

-

Dissect the saphenous nerve and mount it in the recording chamber.

-

Perfuse the nerve with physiological saline.

-

Place stimulating electrodes at one end of the nerve and recording electrodes at the other.

-

Deliver electrical stimuli of increasing intensity to elicit compound action potentials (CAPs).

-

Identify the different components of the CAP corresponding to Aβ-fibers (fast conducting) and C-fibers (slow conducting).

-

Record baseline CAPs.

-

Apply ProTx-II to the nerve bath at various concentrations.

-

Record CAPs in the presence of ProTx-II.

-

Analyze the amplitude of the Aβ-fiber and C-fiber components of the CAP to determine the selective inhibitory effect of ProTx-II. It is expected that ProTx-II will preferentially block the C-fiber component.[7]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of ProTx-II inhibition of NaV1.7 and its effect on pain signaling.

Experimental Workflow for In Vivo Analgesia Testing

Caption: Workflow for assessing the analgesic efficacy of ProTx-II in a rodent pain model.

Logical Relationship of ProTx-II's Properties and Application

Caption: Logical flow from ProTx-II's properties to its use as a research tool and therapeutic lead.

Conclusion

ProTx-II stands as a premier pharmacological tool for the investigation of NaV1.7's role in pain pathophysiology. Its remarkable potency and selectivity allow for the precise dissection of NaV1.7-mediated currents and their contribution to nociceptor excitability. The detailed protocols and data presented in this guide are intended to facilitate the effective use of ProTx-II in both basic and translational pain research, ultimately aiding in the development of more effective and safer analgesics.

References

- 1. Intracerebroventricular Coadministration of Protoxin-II and Trace Elements in Rats Enhances the Analgesic Effect of the 1.7 Voltage-Gate Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Antihyperalgesic effects of ProTx-II, a Nav1.7 antagonist, and A803467, a Nav1.8 antagonist, in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iworx.com [iworx.com]

ProTx-II Gating Modifier Effects on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ProTx-II, a potent gating modifier toxin, on voltage-gated sodium channels (Navs). ProTx-II, isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has garnered significant interest as a pharmacological tool and a potential therapeutic lead, primarily due to its high affinity and selectivity for the Nav1.7 subtype, a key player in pain signaling.[1][2][3] This document details the mechanism of action of ProTx-II, its quantitative effects on various sodium channel isoforms, and the experimental protocols utilized to characterize these interactions.

Mechanism of Action: A Voltage Sensor Trap

ProTx-II is a 30-amino acid peptide with an inhibitory cystine knot (ICK) motif that primarily functions as a gating modifier of voltage-gated sodium channels.[2][4] Unlike pore-blocking toxins, ProTx-II modulates channel activity by altering the voltage-dependent gating mechanisms.[5][6] Its principal mechanism involves binding to the voltage-sensor domains (VSDs) of the sodium channel alpha subunit.[2][7]

The toxin exhibits a "voltage-sensor trapping" mechanism.[7] It binds to the extracellular S3-S4 linker of the VSD, primarily in domain II (VSD-II), and to a lesser extent, domain IV (VSD-IV).[2][7] This interaction physically impedes the outward movement of the S4 voltage-sensing helix, which is a critical step in channel activation.[7] By trapping the VSD in its resting or closed state, ProTx-II shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to changes in membrane potential.[4][5][8] This leads to a reduction in the peak sodium current.[9]

Interestingly, the interaction of ProTx-II with the cell membrane is a prerequisite for its inhibitory activity. The amphipathic nature of the toxin, with a hydrophobic face and a positively charged face, facilitates its partitioning into the lipid bilayer, positioning it optimally to interact with the membrane-embedded VSDs.[10][11]

The binding of ProTx-II is voltage-dependent, and strong depolarizing prepulses can reverse the inhibitory effect, suggesting that the toxin can dissociate from the channel when the VSD is in the activated state.[7]

Quantitative Effects of ProTx-II on Sodium Channel Subtypes

ProTx-II exhibits significant selectivity for the Nav1.7 sodium channel subtype, with reported IC50 values in the low nanomolar to picomolar range.[1][3][6] Its potency against other Nav subtypes is considerably lower, making it a valuable tool for dissecting the physiological roles of Nav1.7.[1][12]

Table 1: ProTx-II Inhibitory Potency (IC50) on Various Sodium Channel Subtypes

| Nav Subtype | IC50 (nM) | Reference(s) |

| hNav1.1 | ~16 | [1] |

| hNav1.2 | ~41 | [6] |

| hNav1.3 | >25 | [1] |

| hNav1.4 | ~39 | [13] |

| hNav1.5 | 20-79 | [5][6] |

| hNav1.6 | ~26 | [6] |

| hNav1.7 | 0.3 - 1.6 | [1] |

| hNav1.8 | >25 | [1] |

Table 2: ProTx-II Effects on Sodium Channel Gating Properties

| Nav Subtype | Effect on Activation (V1/2) | Effect on Inactivation | Reference(s) |

| Nav1.5 | Positive shift | No significant effect | [9] |

| Nav1.7 | Positive shift | Can inhibit fast inactivation at higher concentrations | [12] |

Experimental Protocols

The characterization of ProTx-II's effects on sodium channels predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp and cut-open oocyte voltage-clamp recordings from cells heterologously expressing specific Nav subtypes.

Cell Culture and Heterologous Expression

Objective: To express a specific sodium channel subtype in a cell line suitable for electrophysiological recordings.

Commonly Used Cell Lines:

-

Human Embryonic Kidney 293 (HEK293) cells[2]

-

Chinese Hamster Ovary (CHO) cells

Protocol:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™ in a humidified incubator at 37°C with 5% CO2.[2]

-

Transfection:

-

Plate cells in 35 mm dishes to achieve 70-80% confluency on the day of transfection.[2]

-

Prepare a transfection mixture containing the plasmid DNA encoding the desired Nav channel alpha subunit (and beta subunits if required) and a transfection reagent (e.g., Lipofectamine, GeneCellin™) in a serum-free medium like Opti-MEM®.[2] A co-transfection with a fluorescent protein (e.g., GFP) is often included to identify successfully transfected cells.

-

Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

-

Add the transfection complex to the cells and incubate for 24-48 hours to allow for channel expression.[2]

-

-

Cell Plating for Recording: 24 hours post-transfection, cells are dissociated using trypsin-EDTA, re-plated onto glass coverslips at a low density, and allowed to adhere before recording.[2]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ionic currents through sodium channels in a whole-cell configuration and assess the effects of ProTx-II.

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).[5]

ProTx-II Preparation:

-

Reconstitute lyophilized ProTx-II in a suitable buffer (e.g., water or a buffer containing 0.1% BSA to prevent non-specific binding) to create a stock solution.

-

Dilute the stock solution to the desired final concentration in the external solution immediately before application.

Recording Procedure:

-

Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.[5]

-

Approach a single, fluorescently identified cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential where most sodium channels are in the closed, resting state (e.g., -120 mV).

-

Apply voltage protocols to elicit sodium currents and establish a stable baseline recording.

-

Perfuse the external solution containing the desired concentration of ProTx-II onto the cell and record the changes in sodium currents.

Voltage Protocols and Data Analysis

To Measure Voltage-Dependence of Activation:

-

From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).

-

Measure the peak inward current at each voltage step.

-

Convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for sodium.

-

Normalize the conductance values to the maximum conductance (G/Gmax).

-

Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann equation to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

To Measure Voltage-Dependence of Steady-State Inactivation:

-

From a holding potential of -120 mV, apply a series of conditioning prepulses to various voltages (e.g., from -140 mV to 0 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate.

-

Immediately following the prepulse, apply a test pulse to a voltage that elicits a maximal sodium current (e.g., 0 mV) to measure the fraction of channels that were not inactivated.

-

Normalize the peak current from the test pulse to the maximum current obtained with the most hyperpolarized prepulse.

-

Plot the normalized current as a function of the prepulse potential and fit with a Boltzmann equation to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

Data Analysis:

-

The effects of ProTx-II are quantified by comparing the V1/2 of activation and inactivation and the peak current amplitude before and after toxin application.

-

Dose-response curves are generated by applying increasing concentrations of ProTx-II and fitting the data with the Hill equation to determine the IC50 value.

Conclusion

ProTx-II is a highly valuable pharmacological probe for studying the structure and function of voltage-gated sodium channels. Its potent and selective inhibition of Nav1.7 through a voltage-sensor trapping mechanism has solidified its importance in pain research and as a scaffold for the development of novel analgesics. The detailed experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of ProTx-II and other gating modifiers on sodium channel function, contributing to a deeper understanding of ion channel pharmacology and physiology.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [nanion.de]

- 7. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hek293.com [hek293.com]

- 10. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

ProTx-II Inhibition of Tetrodotoxin-Resistant Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and valuable tool for studying voltage-gated sodium channels (Nav).[1][2] This technical guide provides an in-depth overview of ProTx-II's inhibitory action, with a particular focus on tetrodotoxin-resistant (TTX-r) sodium channels, which are critical targets in pain therapeutics. ProTx-II is a gating modifier that inhibits channel activation by shifting the voltage-dependence to more positive potentials.[3][4] It exhibits a unique profile, potently inhibiting several Nav channel subtypes, including the TTX-r channels Nav1.5 and Nav1.8, and demonstrating remarkable selectivity for the Nav1.7 channel, a key player in pain signaling.[1][5]

Quantitative Analysis of ProTx-II Inhibition

ProTx-II's potency varies across different sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ProTx-II for various human (h) and rat (r) Nav channel subtypes, including the TTX-r channels Nav1.5 and Nav1.8.

| Channel Subtype | Species | IC50 (nM) | Reference(s) |

| hNav1.7 | Human | 0.3 | [6] |

| 0.7 | [7] | ||

| hNav1.5 | Human | 30 - 150 | [5] |

| 79 | [8] | ||

| rNav1.8 | Rat | 20 - 30 | |

| hNav1.1 | Human | 30 - 150 | [5] |

| hNav1.2 | Human | 30 - 150 | [5] |

| 41 | [8] | ||

| hNav1.3 | Human | 30 - 150 | [5] |

| hNav1.4 | Human | 30 - 150 | [5] |

| 39 | [9] | ||

| hNav1.6 | Human | 30 - 150 | [5] |

| 26 | [8] |

Mechanism of Action: A Gating Modifier

ProTx-II functions as a gating modifier toxin.[3][10] Unlike pore blockers, it does not occlude the ion conduction pathway. Instead, it binds to the voltage-sensor domain (VSD) of the channel, specifically interacting with the S3-S4 linker of domain II (VSD-II).[1][11] This interaction traps the voltage sensor in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[11] This is observed as a rightward shift in the voltage-dependence of activation, requiring a stronger depolarization to elicit a current.[1][3] Some evidence also suggests an interaction with the VSD of domain IV, which may contribute to its effects on fast inactivation.[1] The binding of ProTx-II is voltage-dependent, and strong positive prepulses can reverse its inhibitory effect.[11]

Figure 1: ProTx-II binds to the S3-S4 linker of VSD-II, inhibiting channel activation.

Experimental Protocols

The primary technique for characterizing the effects of ProTx-II on sodium channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell.

Cell Preparation and Culture

-

Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for heterologous expression of specific Nav channel subtypes. These cells do not endogenously express significant levels of voltage-gated sodium channels, providing a clean background for studying the channel of interest.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human or rat Nav channel α-subunit (e.g., SCN5A for Nav1.5, SCN10A for Nav1.8).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiological Recording

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium current.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording Procedure:

-

A cell is identified under a microscope, and the patch pipette is brought into contact with the cell membrane.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane.

-

A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The cell is held at a holding potential of -100 mV to -120 mV to ensure the channels are in a closed, non-inactivated state.

-

Voltage protocols are applied to elicit sodium currents. For activation curves, depolarizing steps are applied in increments (e.g., from -80 mV to +60 mV for 50 ms).

-

-

Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition system. Data is filtered and analyzed using software such as pCLAMP. IC50 values are determined by fitting the concentration-response data with the Hill equation.

Figure 2: A typical experimental workflow for studying ProTx-II's effects on Nav channels.

Conclusion

ProTx-II is a powerful pharmacological tool for the investigation of tetrodotoxin-resistant and sensitive sodium channels. Its distinct mechanism of action as a gating modifier, coupled with its high affinity and selectivity for certain subtypes, makes it an invaluable probe for understanding the structure-function relationships of these critical ion channels. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of sodium channel function and to design novel therapeutics for conditions such as chronic pain. Further research into the structural basis of ProTx-II's interaction with different Nav channel subtypes will undoubtedly pave the way for the development of even more selective and potent channel modulators.

References

- 1. Protoxin-II - Wikipedia [en.wikipedia.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Tarantula Toxins ProTx-II and Huwentoxin-IV Differentially Interact with Human Nav1.7 Voltage Sensors to Inhibit Channel Activation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. smartox-biotech.com [smartox-biotech.com]

- 9. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

ProTx II: A Technical Guide to its Biological Effects on Nociceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a key player in pain signaling, and its genetic disruption in humans leads to a congenital inability to perceive pain. As such, this compound represents a valuable molecular tool for studying nociception and a promising scaffold for the development of novel analgesics. This technical guide provides an in-depth overview of the biological effects of this compound on nociceptors, with a focus on its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Introduction

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain perception.[2][3] this compound is a gating modifier toxin that selectively inhibits NaV1.7, making it a subject of intense research for its potential therapeutic applications in pain management.[2][4] This document serves as a comprehensive resource for researchers working with or interested in this compound, summarizing its known biological effects and providing methodologies for its investigation.

Mechanism of Action

This compound exerts its inhibitory effect on NaV channels by acting as a gating modifier.[5][6] Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the voltage-sensor domain (VSD) of the channel, specifically to the S3-S4 loop in domain II (VSD-II).[1] This interaction traps the voltage sensor in its resting or closed state, thereby shifting the voltage-dependence of channel activation to more positive potentials.[1][3][5] Consequently, a stronger depolarization is required to open the channel, leading to a reduction in sodium current and decreased neuronal excitability.

Interestingly, this compound has also been shown to bind to the VSD of domain IV (VSD-IV) in the resting state, which can inhibit fast inactivation of the NaV channel.[1] However, this effect is less potent than its action on VSD-II and is often masked by the primary inhibition of channel activation.[1] The dual interaction with two distinct sites on the channel contributes to its complex modulatory effects.[1]

Signaling Pathway of this compound Action on Nociceptors

Caption: Mechanism of this compound inhibition of NaV1.7 in nociceptors.

Quantitative Data

This compound exhibits high potency and selectivity for the human NaV1.7 channel. The following tables summarize the quantitative data from various studies.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels

| Channel Subtype | IC50 (nM) | Cell Line | Reference |

| hNaV1.7 | 0.3 | HEK293 | [2][7] |

| hNaV1.7 | 0.31 | Transiently expressed | [8] |